2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of chlorine atoms, piperazine rings, and benzamide moieties. Researchers have explored various synthetic routes to obtain high yields and purity. Notably, modifications to the amide bond and the alkyl chain linking the benzamide to the piperazine ring have been investigated .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not extensively documented, its interactions with biological receptors are of paramount interest. Notably, it acts as a potent and selective ligand for the dopamine D4 receptor .
Mechanism of Action
Mode of Action
As a potent and selective D4 dopamine receptor ligand , this compound binds to the D4 receptors . This binding can influence the activity of these receptors and lead to changes in the transmission of dopamine signals within the brain .
Biochemical Pathways
The interaction of this compound with the D4 dopamine receptor can affect various biochemical pathways. The D4 receptor is part of the dopamine system, which plays a crucial role in the reward system of the brain. Alterations in this system can have significant effects on behavior and mood .
Pharmacokinetics
It’s known that the compound issoluble in DMSO , which could potentially affect its bioavailability and distribution in the body.
Result of Action
The binding of this compound to the D4 dopamine receptor can lead to changes in dopamine signaling. This can result in alterations in various neurological processes, including cognition, motivation, and reward. The specific molecular and cellular effects of this compound’s action are still under investigation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that it may be affected by the presence of this solvent in the environment . Additionally, the compound’s activity may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Properties
IUPAC Name |
2-chloro-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O/c20-15-5-7-16(8-6-15)24-13-11-23(12-14-24)10-9-22-19(25)17-3-1-2-4-18(17)21/h1-8H,9-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJZCKLZWCRRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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